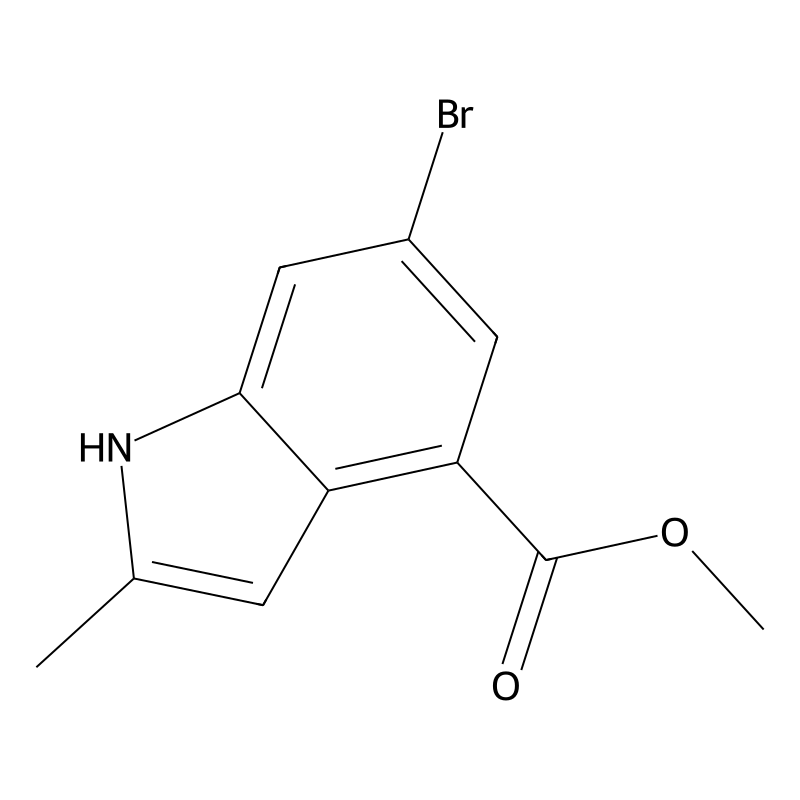

6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester is a chemical compound belonging to the indole family, characterized by its unique structure which includes a bromine atom at the 6th position, a methyl group at the 2nd position, and a carboxylic acid methyl ester group at the 4th position of the indole ring. The molecular formula for this compound is CHBrN O, and it has a molar mass of approximately 268.11 g/mol. This compound exhibits significant properties due to its heterocyclic nature, making it relevant in various fields such as chemistry, biology, and industry .

Chemical Properties

6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester, also known as 6-Bromo-2-methyl INDA ester, is an organic compound. It is a derivative of indole, a bicyclic molecule found in many natural products including tryptophan, a common amino acid. PubChem, a database of chemical information from the National Institutes of Health, provides a summary of the key properties of 6-Bromo-2-methyl INDA ester [].

Scientific Research Applications

- Medicinal Chemistry: Indoles are a privileged scaffold in medicinal chemistry due to their diverse range of biological activities. Researchers may explore 6-Bromo-2-methyl INDA ester for potential applications in drug discovery.

- Organic Chemistry: The synthesis and functionalization of indole derivatives is a common area of research in organic chemistry. Studies may explore synthetic methods for 6-Bromo-2-methyl INDA ester or its use as a starting material for further chemical modifications.

- Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

- Oxidation and Reduction: The compound can be oxidized to yield corresponding carboxylic acids or reduced to form alcohols.

- Ester Hydrolysis: The ester group can undergo hydrolysis, resulting in the formation of the corresponding carboxylic acid.

These reactions highlight the compound's versatility and potential for further functionalization.

The synthesis of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester typically involves:

- Bromination of 2-Methylindole: This step introduces the bromine atom at the desired position on the indole ring.

- Esterification: The carboxylic acid is converted into its methyl ester form.

A common method for synthesizing this compound is through the Bartoli indole synthesis, where a nitrobenzene derivative reacts with a Grignard reagent to form the indole core. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield, along with purification techniques like recrystallization and chromatography .

6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester has diverse applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.

- Biology: The compound is utilized in studies related to biological processes and as a precursor for bioactive molecules.

- Industry: It finds applications in producing dyes, pigments, and agrochemicals due to its versatile chemical properties .

The interaction studies involving 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester focus on understanding how this compound binds to specific biological targets. Research indicates that its unique structural features—such as the bromine atom—may influence its interaction with enzymes and receptors, potentially leading to therapeutic applications. Further investigations are essential to elucidate these mechanisms fully.

Several compounds share structural similarities with 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| 6-Bromo-1H-indole-4-carboxylic acid methyl ester | Lacks the methyl group at position 2 |

| 2-Methyl-1H-indole-4-carboxylic acid methyl ester | Does not contain a bromine atom |

| 6-Bromo-2-methyl-1H-indole | Does not have a carboxylic acid methyl ester group |

Uniqueness: Compared to these similar compounds, 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester is distinctive due to its combination of bromine, methyl, and ester functionalities. These features enhance its electrophilic substitution reactions while providing sites for hydrolysis and further functionalization .